molecular formula C12H9N3OS B8737878 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B8737878
M. Wt: 243.29 g/mol
InChI Key: HEMFJVKKVABIKF-UHFFFAOYSA-N
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Description

6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates in the presence of a suitable catalyst can yield the desired thieno[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives and related heterocyclic structures. Examples include:

Uniqueness

What sets 6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one apart is its unique combination of a thieno[2,3-d]pyrimidine core with a pyridin-3-yl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

6-methyl-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H9N3OS/c1-7-5-9-11(16)14-10(15-12(9)17-7)8-3-2-4-13-6-8/h2-6H,1H3,(H,14,15,16)

InChI Key

HEMFJVKKVABIKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Amino-5-methyl-3-ethoxycarbonyl-thiophene (5 g) is solved with 3-cyanopyrimidine (2.7 g) in dioxane (40 ml). Then gaseous HCl is conducted through the solution for 5 hours. The usual workup yields 3,4-dihydro-4-oxo-2-(pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (6 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
3-cyanopyrimidine
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

5 g of 2-amino-5-methyl-3-ethoxycarbonylthiophene together with 2.7 g of 3-cyanopyridine are dissolved in 40 ml of dioxane. Then, gaseous HCl is passed through the solution for 5 hours. After customary workup, 6 g of 3,4-dihydro-4-oxo-2-(pyridin-3-yl)-6-methylthieno[2,3-d]pyrimidine are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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